

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG2-NH2 Hydrobromide

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Compound of Interest

Compound Name: *Bromo-PEG2-NH2 hydrobromide*

Cat. No.: *B11933389*

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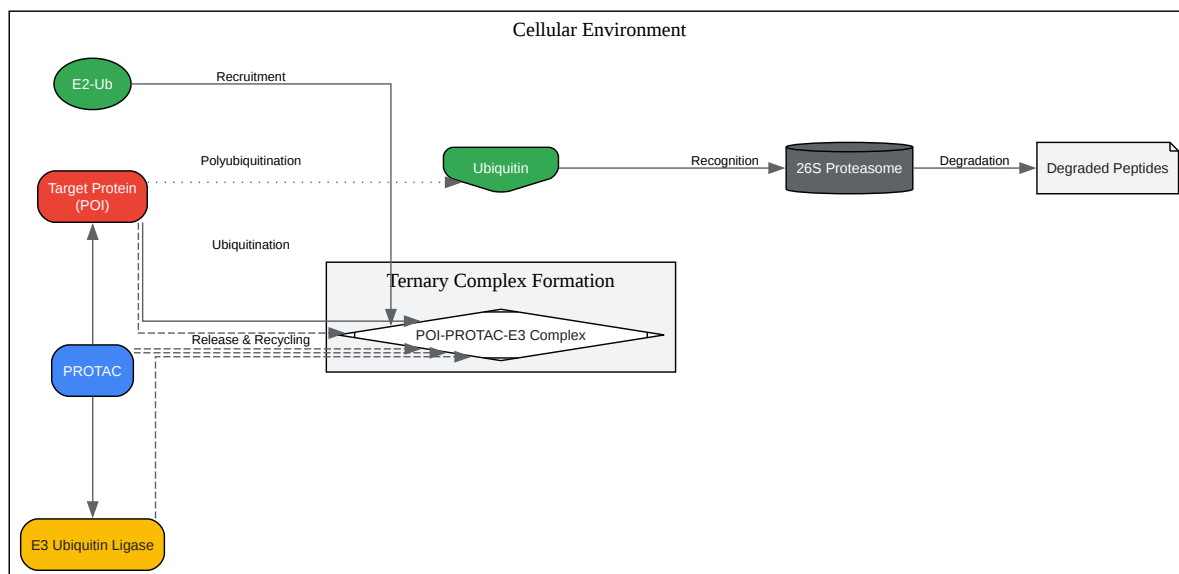
Introduction

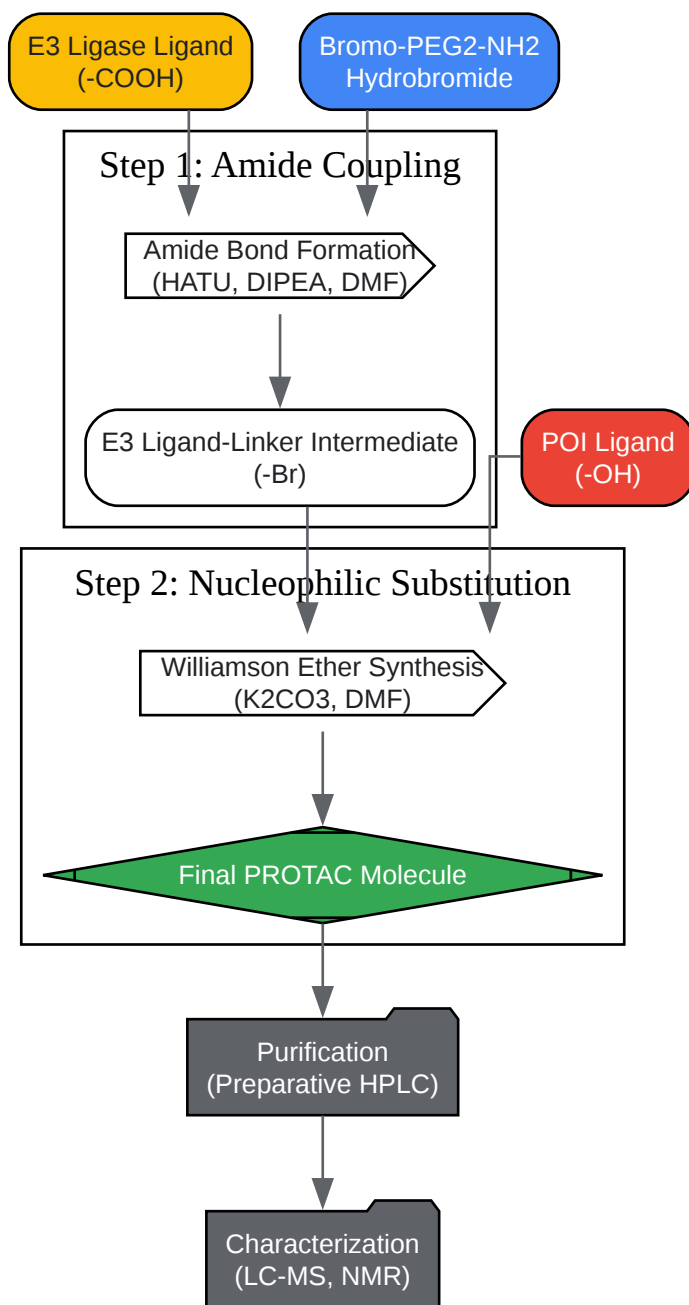
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs).[1][2] This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins previously considered "undruggable".[3][4] A typical PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5]

The linker plays a crucial role in PROTAC design, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[7][8] This document provides a detailed step-by-step guide for the synthesis of a PROTAC utilizing the bifunctional linker, **Bromo-PEG2-NH2 hydrobromide**. This linker offers two distinct reactive handles: a primary amine for amide bond formation and a bromo group for nucleophilic substitution, allowing for a sequential and controlled conjugation of the POI and E3 ligase ligands.[9]

Signaling Pathway and Mechanism of Action

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.





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